LY2510924

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHWVENTEFSNBC-OFPUNPKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H88N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY2510924 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2510924 is a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] The overexpression of CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), is implicated in the progression and metastasis of numerous cancers.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on key signaling pathways, and summarizing relevant preclinical and clinical data.

Core Mechanism of Action: Targeting the CXCL12/CXCR4 Axis

This compound exerts its anti-cancer effects by disrupting the interaction between CXCL12 and its receptor, CXCR4.[1][2] This axis plays a crucial role in tumor growth, invasion, angiogenesis, and metastasis.[3] By binding to CXCR4, this compound blocks CXCL12-mediated signaling, thereby inhibiting downstream pathways essential for cancer cell survival and proliferation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for SDF-1 Binding | CCRF-CEM | 0.079 nM | [2][5] |

| Kb for SDF-1-induced GTPγS Binding | CCRF-CEM | 0.38 nM | [2][5] |

| IC50 for SDF-1-induced Cell Migration | U937 | 0.26 nM | [2][5] |

| IC50 for p-ERK Inhibition | HeLa | 3.3 nM | [4] |

| IC50 for p-Akt Inhibition | HeLa | 0.33 nM | [4] |

| IC50 for p-ERK Inhibition | Namalwa | 1.4 nM | [4] |

| IC50 for p-Akt Inhibition | Namalwa | 1.2 nM | [4] |

Table 2: Phase I Clinical Trial Data for this compound in Advanced Cancer

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 20 mg/day | [1][6] |

| Dose-Limiting Toxicities (at 30 mg/day) | Grade 3 increased neutrophil count | [1][6] |

| Most Common Adverse Events | Fatigue (9%), Injection-site reaction (9%), Injection site pruritus (7%), Nausea (7%) | [1][6] |

| Best Response | Stable Disease (20% of patients) | [1][6] |

| Pharmacodynamic Effect | Dose-dependent increase in peripheral blood CD34+ cells (up to 18-fold) | [1][7] |

Signaling Pathways and Experimental Workflows

CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound

The binding of CXCL12 to CXCR4 activates several downstream signaling cascades that promote cancer progression. This compound acts as a competitive antagonist, preventing this activation.

Experimental Workflow: In Vitro Inhibition of Cell Signaling

This workflow outlines the key steps to assess the inhibitory effect of this compound on CXCL12-induced signaling pathways in cancer cells.

Experimental Workflow: Xenograft Tumor Growth Study

This diagram illustrates the process of evaluating the in vivo anti-tumor activity of this compound using a xenograft mouse model.

Detailed Experimental Protocols

SDF-1 Binding Assay

-

Cell Line: CCRF-CEM cells.

-

Reagents: [¹²⁵I]-SDF-1, unlabeled this compound.

-

Procedure:

-

CCRF-CEM cells are incubated with a fixed concentration of [¹²⁵I]-SDF-1.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the CXCR4 receptor.

-

After incubation, cells are washed to remove unbound radioligand.

-

The amount of bound [¹²⁵I]-SDF-1 is quantified using a gamma counter.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-SDF-1.

-

Cell Migration Assay

-

Cell Line: Human lymphoma U937 cells.[2]

-

Apparatus: Transwell inserts with a polycarbonate membrane.

-

Procedure:

-

U937 cells are seeded in the upper chamber of the Transwell insert in serum-free media.

-

The lower chamber contains media with SDF-1 as a chemoattractant.

-

Increasing concentrations of this compound are added to the upper chamber.

-

After incubation, non-migrated cells in the upper chamber are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed, stained, and counted.

-

The IC50 value is determined as the concentration of this compound that inhibits 50% of SDF-1-induced cell migration.

-

Western Blot for Phospho-ERK and Phospho-Akt

-

Cell Lines: HeLa or Namalwa cells.[4]

-

Reagents: Anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, and anti-β-actin antibodies.[4]

-

Procedure:

-

Cells are serum-starved and then pre-incubated with varying concentrations of this compound.

-

Cells are stimulated with SDF-1 for a short period.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-Akt, or total Akt overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence detection system.

-

Band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

-

Human Non-Hodgkin Lymphoma Xenograft Model

-

Cell Line: Namalwa cells.[4]

-

Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).

-

Procedure:

-

Namalwa cells are subcutaneously injected into the flank of the mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered subcutaneously daily at specified doses. The control group receives a vehicle control.

-

Tumor volume is measured regularly with calipers.

-

The study is terminated when tumors in the control group reach a predetermined size, and the percentage of tumor growth inhibition is calculated.

-

Breast Cancer Metastasis Model

-

Cell Line: MDA-MB-231 human breast cancer cells.[4]

-

Animal Model: Immunocompromised mice.

-

Procedure:

-

MDA-MB-231 cells are injected into the mammary fat pad or tail vein of the mice.

-

Mice are treated with this compound or a vehicle control, starting either before or after tumor cell injection.

-

At the end of the study, lungs and other organs are harvested.

-

The number and size of metastatic nodules are quantified.

-

Phase I Clinical Trial in Advanced Cancer

-

Patient Population: Patients with advanced solid tumors refractory to standard therapy.[1]

-

Study Design: Open-label, nonrandomized, 3+3 dose-escalation study (Part A) followed by a dose confirmation phase (Part B).[1]

-

Treatment: this compound administered as a daily subcutaneous injection on a 28-day cycle.[1]

-

Primary Objective: To determine the recommended Phase II dose.[1]

-

Secondary Objectives: To assess safety, pharmacokinetics, and preliminary anti-tumor activity.[6]

-

Pharmacodynamic Assessments: Serial blood samples are collected to measure the mobilization of CD34+ hematopoietic stem cells.[1]

Conclusion

This compound is a specific inhibitor of the CXCL12/CXCR4 signaling axis, a critical pathway in cancer progression. By blocking this interaction, this compound effectively reduces tumor cell proliferation, survival, and migration in a variety of preclinical cancer models. Clinical data from the Phase I trial have established a tolerable safety profile and a recommended dose for further investigation. The continued exploration of this compound, both as a monotherapy and in combination with other anti-cancer agents, holds promise for the treatment of CXCR4-expressing tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase I trial of this compound, a CXCR4 peptide antagonist, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to LY2510924: A Potent Antagonist of the SDF-1/CXCR4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemokine receptor CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), constitute a critical signaling axis implicated in tumor proliferation, invasion, angiogenesis, and metastasis.[1][2][3] Overexpression of CXCR4 is a common feature in a wide array of malignancies, correlating with poor prognosis and making it a compelling target for therapeutic intervention.[3][4] LY2510924 is a potent, selective, and stable cyclic peptide antagonist of CXCR4 designed to inhibit this pathway.[5][6][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization.

Introduction to the SDF-1/CXCR4 Axis

The SDF-1/CXCR4 axis plays a fundamental role in physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[3][8] In the context of oncology, cancer cells hijack this pathway to promote their growth and survival.[1] Stromal cells within the tumor microenvironment and at distant metastatic sites (such as the bone marrow, lungs, and liver) secrete SDF-1, creating a chemotactic gradient that attracts CXCR4-expressing tumor cells.[2][8] This interaction not only directs metastasis but also stimulates cell proliferation and survival signaling, and promotes angiogenesis by recruiting endothelial progenitor cells.[9][10]

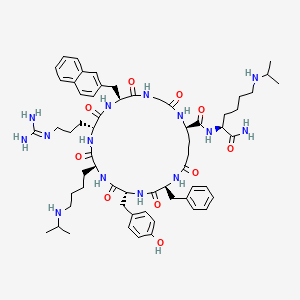

This compound is a small cyclic peptide developed to specifically block the interaction between SDF-1 and CXCR4.[5][11] Its structure, Cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr), includes non-natural amino acids, which contribute to its improved in vivo stability compared to earlier peptide inhibitors.[5][12]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist, binding directly to the CXCR4 receptor.[7][9] This binding physically obstructs the ligand SDF-1 from docking with and activating the receptor.[9][13] CXCR4 is a G-protein coupled receptor (GPCR); its activation by SDF-1 initiates the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits.[14][15] These subunits trigger multiple downstream signaling cascades critical for tumor progression, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[1][14] By preventing the initial SDF-1 binding, this compound effectively inhibits the entirety of this downstream signaling cascade.[5][6] Importantly, biochemical and cellular assays have demonstrated that this compound has no apparent agonist activity, meaning it does not partially activate the receptor upon binding.[5][11]

Quantitative Data Summary

In Vitro Biochemical and Cellular Activity

This compound demonstrates high-affinity binding to CXCR4 and potent inhibition of SDF-1-induced cellular functions. The key in vitro activity parameters are summarized below.

| Parameter | Assay Description | Cell Line/System | Value (nmol/L) | Reference(s) |

| IC₅₀ | Inhibition of [¹²⁵I]SDF-1α binding to human CXCR4 | CEM Cell Membranes | 0.0797 | [5][12] |

| Kᵢ | Inhibition of [¹²⁵I]SDF-1α binding to human CXCR4 | CEM Cell Membranes | 0.0495 | [5] |

| Kₑ | Inhibition of SDF-1-induced GTPγS³⁵ binding | CEM Cell Membranes | 0.38 | [5][11] |

| IC₅₀ | Inhibition of SDF-1-induced cell migration | U937 Human Lymphoma | 0.26 | [5][11][12] |

Preclinical Pharmacokinetics

Pharmacokinetic (PK) profiles of this compound were established across multiple preclinical species, demonstrating acceptable in vivo stability suitable for further development.

| Species | Dose & Route | T₁/₂ (hours) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference(s) |

| Mouse | 1 mg/kg (s.c.) | ~3-5 | N/A | N/A | [5][12] |

| Rat | 1 mg/kg (s.c.) | ~3-5 | 0.53 (i.v.) | 0.5 | [5] |

| Dog | 0.5 mg/kg (s.c.) | ~3-5 | 0.3 (i.v.) | 0.7 | [5] |

| Monkey | 0.5 mg/kg (s.c.) | ~3-5 | 0.27 (i.v.) | 0.6 | [5] |

Clinical Pharmacokinetics and Phase I Trial Data

A first-in-human Phase I study was conducted in patients with advanced cancer to determine the safety, tolerability, and recommended Phase II dose of this compound.[9][13]

| Parameter | Value | Notes | Reference(s) |

| Dose Escalation | 1.0, 2.5, 5.0, 10, 20, 30 mg/day (s.c.) | 3+3 dose-escalation design (Part A) | [9][13] |

| Maximum Tolerated Dose (MTD) | 20 mg/day | Determined from Part A of the study | [9][13] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 increased neutrophil count (>25,000 cells/μL for >5 days) | Observed in two patients at the 30 mg/day dose | [9][16] |

| Human T₁/₂ (at MTD) | 9.16 hours | At the 20 mg/day recommended Phase II dose | [5][12] |

| Human Clearance (Apparent) | ~7 L/h | From a subsequent Phase 1a study | [16] |

| Human Volume of Distribution (Apparent) | ~59 L | From a subsequent Phase 1a study | [16] |

| Most Common Adverse Events | Fatigue (9%), injection-site reaction (9%), injection site pruritus (7%), nausea (7%) | Mostly Grade 1/2 severity | [9][13] |

| Best Efficacy Response | Stable Disease (20% of patients) | Nine out of 45 patients achieved stable disease | [9][13] |

| Pharmacodynamic Effect | Up to 18-fold increase in peripheral CD34+ cells | Demonstrated dose-dependent target engagement at doses ≥2.5 mg/day | [9][13] |

Detailed Experimental Protocols

The characterization of this compound relied on a series of established biochemical and cellular assays.[5] The methodologies for these key experiments are detailed below.

[¹²⁵I]SDF-1α / Human CXCR4 Binding Assay

-

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of this compound to the CXCR4 receptor.

-

Materials:

-

Cell membranes from CCRF-CEM cells (human T-cell lymphoblast-like) expressing CXCR4.

-

[¹²⁵I]-labeled SDF-1α (radioligand).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA).

-

-

Protocol:

-

Incubate a fixed concentration of [¹²⁵I]SDF-1α with CEM cell membranes in the binding buffer.

-

Add serial dilutions of this compound to the mixture to compete for receptor binding.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]SDF-1α (IC₅₀ value) using non-linear regression analysis.

-

GTPγS³⁵ Binding Assay

-

Objective: To assess the functional consequence of receptor binding, measuring the inhibition of G-protein activation.

-

Materials:

-

CEM cell membranes.

-

SDF-1α.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

-

-

Protocol:

-

Pre-incubate CEM membranes with serial dilutions of this compound.

-

Add a fixed concentration of SDF-1α to stimulate the receptor.

-

Initiate the G-protein activation by adding [³⁵S]GTPγS.

-

Incubate for a set time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Determine the inhibitory binding constant (Kₑ) of this compound.

-

Cell Migration (Chemotaxis) Assay

-

Objective: To measure the ability of this compound to block the chemotactic response of cells towards an SDF-1 gradient.

-

Materials:

-

U937 cells (human lymphoma) expressing endogenous CXCR4.

-

SDF-1α (as the chemoattractant).

-

This compound at various concentrations.

-

Transwell migration plates (e.g., 5 µm pore size).

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

-

Protocol:

-

Place assay medium containing SDF-1α in the lower chamber of the Transwell plate.

-

Pre-incubate U937 cells with various concentrations of this compound.

-

Add the pre-incubated cells to the upper chamber (the insert).

-

Incubate the plate for several hours (e.g., 4 hours) at 37°C in a CO₂ incubator to allow for cell migration through the porous membrane.

-

Remove non-migrated cells from the top of the insert.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the migrated cells using a microscope or a plate reader after cell lysis and dye quantification.

-

Calculate the IC₅₀ value for the inhibition of migration.

-

Conclusion

This compound is a potent and selective peptide antagonist of the SDF-1/CXCR4 signaling axis with a well-characterized mechanism of action.[5][6] It demonstrates high-affinity binding to the CXCR4 receptor, leading to effective inhibition of downstream signaling and functional cellular responses like migration.[5][11] Preclinical studies established a favorable pharmacokinetic profile and demonstrated anti-tumor activity in various xenograft models.[5][11] The subsequent Phase I clinical trial in patients with advanced cancer established a maximum tolerated dose of 20 mg/day, a tolerable safety profile, and clear evidence of on-target pharmacodynamic effects.[9][13] While monotherapy showed limited objective responses, the robust preclinical rationale and clear target engagement support its further investigation, particularly in combination with other therapeutic agents, to disrupt the protective tumor microenvironment and inhibit metastasis.[16][17]

References

- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 4. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A phase I trial of this compound, a CXCR4 peptide antagonist, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Safety and Pharmacokinetics of CXCR4 Peptide Antagonist, this compound, in Combination with Durvalumab in Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Randomized, Open-Label Phase 2 Study of the CXCR4 Inhibitor this compound in Combination with Sunitinib Versus Sunitinib Alone in Patients with Metastatic Renal Cell Carcinoma (RCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY2510924: A CXCR4 Antagonist for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1, or CXCL12), play a pivotal role in tumor progression, including proliferation, angiogenesis, and metastasis.[1][2] The upregulation of CXCR4 expression is observed in a variety of solid tumors and is often correlated with a poor prognosis.[3] LY2510924 is a potent and selective cyclic peptide antagonist of CXCR4 that has undergone extensive preclinical evaluation for the treatment of solid tumors.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: CXCR4 Antagonism

This compound exerts its antitumor effects by directly binding to CXCR4, thereby preventing the interaction between CXCR4 and its ligand, SDF-1.[2][5] This blockade of the SDF-1/CXCR4 signaling axis disrupts downstream pathways crucial for tumor cell survival and migration.

Signaling Pathway

The binding of SDF-1 to CXCR4 activates multiple intracellular signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways.[3] this compound has been shown to inhibit the SDF-1-induced phosphorylation of key signaling molecules within these pathways, namely extracellular signal-regulated kinase (ERK) and Akt.[1][4] This inhibition of pro-survival and proliferative signaling is a key aspect of its anti-cancer activity.

Quantitative In Vitro Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for CXCR4 and its ability to inhibit downstream cellular functions.

| Assay Type | Description | Cell Line/System | Key Parameter | Value | Reference |

| SDF-1 Binding | Measures the ability of this compound to displace radiolabeled SDF-1 from CXCR4. | Human CXCR4 | IC50 | 0.079 nmol/L | [1][4] |

| GTP Binding | Assesses the inhibition of SDF-1-induced GTP binding to G-proteins coupled to CXCR4. | CEM cell membrane | Kb | 0.38 nmol/L | [1][4] |

| Cell Migration | Evaluates the inhibition of SDF-1-induced chemotaxis of tumor cells. | U937 (human lymphoma) | IC50 | 0.26 nmol/L | [1][4] |

| Signaling Inhibition | Measures the inhibition of SDF-1-stimulated phosphorylation of ERK and Akt. | HeLa, Namalwa | - | Concentration-dependent | [1] |

In Vivo Efficacy in Solid Tumor Xenograft Models

This compound has demonstrated significant dose-dependent inhibition of tumor growth in a variety of human solid tumor xenograft models in mice.

| Tumor Type | Cell Line | Dosing Regimen (Subcutaneous) | Outcome | Reference |

| Non-Hodgkin Lymphoma | Namalwa | 0.1, 0.3, 1, 3 mg/kg twice daily; 0.6 mg/kg once daily | Dose-dependent tumor growth inhibition | [1] |

| Renal Cell Carcinoma | A-498 | Not specified | Dose-dependent tumor growth inhibition | [1] |

| Lung Cancer | A549 | Not specified | Dose-dependent tumor growth inhibition | [1] |

| Colon Cancer | HCT116 | Not specified | Dose-dependent tumor growth inhibition | [1] |

| Breast Cancer Metastasis | MDA-MB-231 | Not specified | Inhibition of tumor metastasis to the lung | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

[125I] SDF-1α/Human CXCR4-Binding Assay

This assay quantifies the ability of this compound to compete with radiolabeled SDF-1 for binding to the CXCR4 receptor.

Materials:

-

[125I] SDF-1α

-

Human CXCR4-expressing cell membranes (e.g., from CCRF-CEM cells)

-

This compound

-

Binding buffer (e.g., 25 mmol/L HEPES, pH 7.4, 140 mmol/L NaCl, 1 mmol/L CaCl2, 5 mmol/L MgCl2, and 0.1% bovine serum albumin)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, [125I] SDF-1α, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvest the membranes onto filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity of the bound [125I] SDF-1α using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I] SDF-1α.

GTP-Binding Assay

This functional assay measures the ability of this compound to antagonize SDF-1-induced G-protein activation.

Materials:

-

CCRF-CEM cell membranes

-

[35S]GTPγS

-

SDF-1α

-

This compound

-

GTP-binding buffer (e.g., 20 mmol/L HEPES, pH 7.4, 100 mmol/L NaCl, 10 mmol/L MgCl2, and 10 μg/mL saponin)

-

GDP

-

96-well plates

-

Scintillation counter

Procedure:

-

Pre-incubate the CCRF-CEM cell membranes with GDP to ensure G-proteins are in an inactive state.

-

In a 96-well plate, add the cell membranes, SDF-1α (at a concentration that elicits a submaximal response), and varying concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration over filter plates, followed by washing with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Determine the Kb value of this compound from the concentration-response curves.

Cell Migration (Chemotaxis) Assay

This assay assesses the inhibitory effect of this compound on SDF-1-induced tumor cell migration.

Materials:

-

U937 human lymphoma cells

-

SDF-1α

-

This compound

-

Chemotaxis assay buffer (e.g., RPMI medium with 10 mmol/L HEPES, pH 7.5, and 0.3% BSA)

-

96-well ChemoTx plates (NeuroProbe)

-

Cell stain (e.g., Calcein AM)

-

Fluorescence plate reader

Procedure:

-

Harvest U937 cells and resuspend them in chemotaxis assay buffer at a density of 5 × 106 cells/mL.[4]

-

Prepare a mixture of the cell suspension with or without varying concentrations of this compound.

-

Add 50 µL of the cell mixture to the upper chamber of the ChemoTx plate.[4]

-

Add 30 µL of SDF-1α (10 ng/mL) to the lower chamber of the plate.[4]

-

Incubate the plate for a sufficient time (e.g., 4 hours) at 37°C to allow for cell migration.

-

After incubation, remove non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the bottom of the membrane with a suitable fluorescent dye.

-

Quantify the number of migrated cells by measuring the fluorescence intensity using a plate reader.

-

Calculate the IC50 value for the inhibition of cell migration.

Western Blot Analysis for Phospho-ERK and Phospho-Akt

This technique is used to detect the levels of phosphorylated ERK and Akt, indicative of the activation state of their respective signaling pathways.

Materials:

-

HeLa or Namalwa cells

-

SDF-1α

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HeLa or Namalwa cells to a suitable confluency.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with SDF-1α for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, or total Akt overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Human Solid Tumor Xenograft Models

These in vivo models are crucial for evaluating the antitumor efficacy of this compound in a setting that mimics human disease.

General Procedure:

-

Culture the desired human tumor cell line (e.g., Namalwa, A-498, A549, HCT116) in vitro.

-

Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject a specific number of tumor cells (typically 1 x 106 to 10 x 106) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound subcutaneously at various doses and schedules. The control group receives a vehicle control.

-

Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Breast Cancer Metastasis Model

This model specifically evaluates the ability of this compound to inhibit the metastatic spread of breast cancer cells.

Procedure:

-

Culture MDA-MB-231 human breast cancer cells.

-

Inject the MDA-MB-231 cells into the tail vein of immunocompromised mice to induce experimental lung metastases.

-

Treat the mice with this compound or a vehicle control, starting either before or after the injection of tumor cells.[1]

-

After a predetermined period, euthanize the mice and harvest the lungs.

-

Quantify the number and size of metastatic nodules on the lung surface.

-

Perform histological analysis of the lung tissue to confirm the presence of micrometastases.

-

This model helps to determine if this compound can block the homing of tumor cells to distant organs and/or inhibit the growth of established metastases.[1]

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in the treatment of solid tumors. Its potent and selective antagonism of the CXCR4 receptor, leading to the inhibition of key signaling pathways and cellular functions, has been demonstrated through a variety of in vitro and in vivo studies. The dose-dependent antitumor activity observed in multiple xenograft models, including a model of breast cancer metastasis, highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for further research and a deeper understanding of the preclinical profile of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. [PDF] Identification of this compound, a Novel Cyclic Peptide CXCR4 Antagonist That Exhibits Antitumor Activities in Solid Tumor and Breast Cancer Metastatic Models | Semantic Scholar [semanticscholar.org]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

LY2510924: A Technical Guide for Researchers on a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY2510924, a potent and selective peptide antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This document consolidates key preclinical and clinical data, details experimental methodologies for its evaluation, and visualizes the complex signaling pathways involved.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is a cyclic peptide that functions as a competitive antagonist of CXCR4.[1] It selectively binds to CXCR4, thereby blocking the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[2][3] The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cell migration, angiogenesis, and cell survival.[4][5] In the context of oncology, the overexpression of CXCR4 on various tumor cells is linked to tumor progression, invasion, and metastasis to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[6][7] By inhibiting this interaction, this compound aims to disrupt these tumor-promoting processes, reduce tumor growth and metastasis, and potentially overcome drug resistance.[1][8]

Physicochemical Properties and In Vitro Activity

This compound is a small cyclic peptide containing non-natural amino acids, with a molecular weight of 1189.45 g/mol .[9][10] Its structure confers potent and selective inhibitory activity against the CXCL12/CXCR4 axis.

Table 1: In Vitro Potency of this compound

| Assay | Description | Cell Line/System | IC50 / Kb | Reference |

| SDF-1 Binding Assay | Measures the ability of this compound to displace radiolabeled SDF-1 from CXCR4. | CCRF-CEM cells | 0.079 nM (IC50) | [3][9] |

| GTP Binding Assay | Measures the inhibition of SDF-1-induced GTP binding to G-proteins coupled to CXCR4. | CCRF-CEM cell membrane | 0.38 nM (Kb) | [3][9] |

| Cell Migration Assay | Assesses the inhibition of SDF-1-induced chemotaxis. | U937 cells | 0.26 nM (IC50) | [3][9] |

Biochemical and cellular analyses have demonstrated that this compound does not exhibit apparent agonist activity.[3][9] Furthermore, it shows high selectivity for CXCR4, with no significant inhibitory activity against other chemokine receptors like CCR1, CCR2, CXCR2, and CXCR3 at tested concentrations.[9]

Signaling Pathways and Experimental Workflows

The antagonism of the CXCL12/CXCR4 axis by this compound disrupts several downstream signaling cascades crucial for tumor cell function.

CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 activates G-protein-mediated signaling, leading to the activation of multiple downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival, proliferation, and migration.[4][8]

Experimental Workflow for Evaluating CXCR4 Antagonism

A typical workflow to characterize a CXCR4 antagonist like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Preclinical In Vivo Data

This compound has demonstrated significant antitumor activity in various preclinical cancer models.

Pharmacokinetics in Preclinical Species

Pharmacokinetic analyses revealed that this compound has acceptable in vivo stability and a pharmacokinetic profile comparable to a typical small-molecule inhibitor.[3]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Administration | Terminal Elimination Half-life (hours) | Volume of Distribution (L/kg) | Subcutaneous Bioavailability (%) | Reference |

| Mouse | IV / SC | 2.5 - 5.5 | - | - | [11] |

| Rat | IV / SC | 1.7 | ~0.5 - 0.7 | 100 | [11] |

| Dog | IV / SC | 3.2 | ~0.5 - 0.7 | 68 | [11] |

| Monkey | IV / SC | 3.1 | ~0.5 - 0.7 | 100 | [11] |

In Vivo Efficacy

This compound has shown dose-dependent inhibition of tumor growth in human xenograft models of non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer.[3][9] In a breast cancer metastasis model (MDA-MB-231), this compound inhibited tumor metastasis by blocking the migration and homing of tumor cells to the lung and by inhibiting cell proliferation after homing.[3][10]

Clinical Trial Data

This compound has been evaluated in human clinical trials, primarily in patients with advanced cancers.

Phase I Study in Advanced Cancer

A first-in-human, Phase I dose-escalation study was conducted in 45 patients with advanced cancer.[2][12]

Table 3: Summary of Phase I Clinical Trial of this compound (Monotherapy)

| Parameter | Finding | Reference |

| Primary Objective | Determine the recommended Phase II dose. | [2] |

| Dosing | Daily subcutaneous injection on a 28-day cycle. Doses ranged from 1.0 to 30 mg/day. | [2][12] |

| Maximum Tolerated Dose (MTD) | 20 mg/day. | [2] |

| Dose-Limiting Toxicities (DLTs) | At 30 mg/day: Grade 3 increased neutrophil count. | [2][12] |

| Common Adverse Events | Fatigue (9%), injection-site reaction (9%), injection site pruritus (7%), and nausea (7%). | [2][12] |

| Pharmacokinetics (Human) | Half-life of 9.16 hours at the recommended Phase II dose. Mean peak plasma concentration increased slightly more than dose-proportionally. | [10][11] |

| Pharmacodynamics | Dose-dependent increase in peripheral blood CD34+ cell counts (up to 18-fold), indicating target engagement. | [2] |

| Antitumor Activity | Best response was stable disease in 9 patients (20%). No objective responses were observed. | [2] |

Combination Therapy Studies

This compound has also been evaluated in combination with other anticancer agents. A Phase Ia study assessed this compound (20, 30, or 40 mg daily) in combination with durvalumab (1500 mg IV every 28 days) in patients with advanced refractory solid tumors.[13][14] The combination was found to have an acceptable safety profile, with a recommended Phase II dose of 40 mg of this compound.[13][15] In a Phase II trial for metastatic renal cell carcinoma, the combination of this compound with sunitinib did not demonstrate an improvement in progression-free survival compared to sunitinib alone.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

[¹²⁵I]SDF-1α/Human CXCR4 Binding Assay

-

Objective: To determine the binding affinity of this compound to CXCR4.

-

Methodology:

-

CCRF-CEM cells, which endogenously express CXCR4, are used.

-

Cells are incubated with a fixed concentration of radiolabeled [¹²⁵I]SDF-1α and varying concentrations of this compound.

-

After incubation, cells are washed to remove unbound ligand.

-

The amount of bound radioactivity is measured using a gamma counter.

-

Data are analyzed to calculate the concentration of this compound that inhibits 50% of [¹²⁵I]SDF-1α binding (IC50).[11][17]

-

GTP-Binding Assay

-

Objective: To assess the functional antagonist activity of this compound on G-protein activation.

-

Methodology:

-

Cell membranes are prepared from CXCR4-expressing cells (e.g., CCRF-CEM).

-

Membranes are incubated with SDF-1, varying concentrations of this compound, and radioactively labeled [³⁵S]GTPγS.

-

Activation of CXCR4 by SDF-1 promotes the binding of [³⁵S]GTPγS to the Gα subunit.

-

The reaction is stopped, and membrane-bound radioactivity is measured via scintillation counting.

-

The inhibitory constant (Kb) is determined from the dose-response curve.[11][17]

-

Cell Migration (Chemotaxis) Assay

-

Objective: To measure the ability of this compound to inhibit SDF-1-induced cell migration.

-

Methodology:

-

A Boyden chamber or a similar transwell system is used, with a porous membrane separating the upper and lower chambers.

-

CXCR4-expressing cells (e.g., U937) are placed in the upper chamber in the presence of varying concentrations of this compound.

-

The lower chamber contains SDF-1 as a chemoattractant.

-

After incubation (typically several hours), the number of cells that have migrated through the membrane to the lower chamber is quantified, often by staining and counting.

-

Western Blot Analysis for Downstream Signaling

-

Objective: To confirm inhibition of downstream signaling pathways (e.g., ERK, AKT).

-

Methodology:

-

CXCR4-expressing cells (e.g., HeLa, Namalwa) are serum-starved.

-

Cells are pre-treated with various concentrations of this compound for a specified time.

-

Cells are then stimulated with SDF-1 for a short period (e.g., 5-15 minutes).

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and AKT as loading controls.

-

Bands are visualized and quantified to determine the concentration-dependent inhibition of phosphorylation.[10][11]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells that express CXCR4.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., via daily subcutaneous injection), while the control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors may be excised for further analysis. For metastasis models, tissues like the lungs are harvested to quantify metastatic lesions.[3][10]

-

Conclusion

This compound is a well-characterized, potent, and selective CXCR4 antagonist with demonstrated biological activity in both preclinical and clinical settings. Its ability to inhibit the CXCL12/CXCR4 axis provides a strong rationale for its investigation as an anticancer agent, particularly in tumors where this pathway is a key driver of progression and metastasis. This guide provides a comprehensive technical resource for researchers working with or interested in this compound, summarizing its mechanism, quantitative data, and the experimental protocols essential for its study.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A phase I trial of this compound, a CXCR4 peptide antagonist, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and Pharmacokinetics of CXCR4 Peptide Antagonist, this compound, in Combination with Durvalumab in Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety and Pharmacokinetics of CXCR4 Peptide Antagonist, this compound, in Combination with Durvalumab in Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Randomized, Open-Label Phase 2 Study of the CXCR4 Inhibitor this compound in Combination with Sunitinib Versus Sunitinib Alone in Patients with Metastatic Renal Cell Carcinoma (RCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of LY2510924 in Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality, underscoring the urgent need for therapeutic strategies that can effectively inhibit the spread of tumor cells. The CXCL12/CXCR4 signaling axis has been identified as a critical pathway in tumor progression and metastasis, making it a promising target for novel anti-cancer agents. This technical guide provides an in-depth examination of LY2510924, a potent and selective peptide antagonist of the CXCR4 receptor. We will explore its mechanism of action, summarize key preclinical data on its anti-metastatic effects, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to the CXCL12/CXCR4 Axis in Metastasis

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a fundamental role in cell trafficking, a process co-opted by cancer cells to metastasize to distant organs.[1][2] High expression of CXCL12 in organs such as the lungs, liver, and bone marrow creates a chemical gradient that attracts CXCR4-expressing tumor cells, facilitating their invasion and colonization of these secondary sites.[3] The activation of CXCR4 by CXCL12 triggers a cascade of intracellular signaling pathways that promote cell survival, proliferation, and migration.[4][5] Consequently, agents that can effectively block this interaction are of significant interest in oncology.

This compound: A Potent CXCR4 Antagonist

This compound is a cyclic peptide that acts as a potent and selective antagonist of the CXCR4 receptor.[6][7] It effectively blocks the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling pathways that contribute to tumor growth and metastasis.[8][9] Preclinical studies have demonstrated that this compound can inhibit tumor growth in various xenograft models and, crucially, suppress metastasis in models of breast cancer.[6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-metastatic effects by competitively inhibiting the binding of CXCL12 to CXCR4. This blockade prevents the activation of downstream signaling cascades, including the phosphorylation of ERK and Akt, which are key mediators of cell proliferation and survival.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value (nmol/L) |

| SDF-1 Binding | - | IC50 | 0.079 |

| GTP Binding | - | Kb | 0.38 |

| Cell Migration | U937 | IC50 | 0.26 |

| p-ERK Inhibition | HeLa | IC50 | 3.3 |

| p-Akt Inhibition | HeLa | IC50 | 0.33 |

| Data sourced from Peng, S. et al. (2015).[6][8] |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound

| Cancer Model | Cell Line | Treatment | Outcome |

| Non-Hodgkin Lymphoma | Namalwa | This compound (0.1-3 mg/kg, twice daily) | Dose-dependent tumor growth inhibition |

| Breast Cancer Metastasis | MDA-MB-231 | This compound (3 mg/kg, twice daily) | Inhibition of lung metastasis |

| Data sourced from Peng, S. et al. (2015).[6][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit SDF-1-induced cell migration.

Protocol:

-

Human lymphoma U937 cells, which endogenously express CXCR4, are used.[6][8]

-

A chemotaxis chamber with a porous membrane is utilized.

-

The lower chamber is filled with media containing SDF-1 as a chemoattractant.[8]

-

U937 cells are placed in the upper chamber with or without varying concentrations of this compound.[8]

-

After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified.[8]

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of SDF-1-induced cell migration.[6]

Western Blot Analysis for p-ERK and p-Akt

This method is used to determine the effect of this compound on SDF-1-induced signaling pathways.

Protocol:

-

HeLa or Namalwa cells are serum-starved and then treated with varying concentrations of this compound.[8]

-

The cells are then stimulated with SDF-1 to induce the phosphorylation of ERK and Akt.[8]

-

Cell lysates are collected and subjected to SDS-PAGE to separate proteins by size.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).[8]

-

The bands are visualized and quantified to determine the extent of inhibition by this compound.[8]

In Vivo Breast Cancer Metastasis Model

This experimental model assesses the in vivo efficacy of this compound in preventing metastasis.

Protocol:

-

SCID mice are injected intravenously with MDA-MB-231 human breast cancer cells.[8]

-

Mice are treated with either vehicle control or this compound via subcutaneous injection.[8] Treatment can begin either before or after tumor cell injection to assess both preventative and therapeutic effects.[8]

-

At the end of the study, the lungs are harvested.[8]

-

The number and size of metastatic foci in the lungs are quantified.[8] This can be done through histological analysis and staining for human cytokeratin 18 to identify the human tumor cells.[8]

Conclusion

This compound is a promising anti-cancer agent that targets the CXCL12/CXCR4 axis, a key pathway in metastasis. Preclinical data robustly support its ability to inhibit tumor cell migration and reduce metastatic burden in vivo. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel therapies for the treatment of metastatic cancer. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. ashpublications.org [ashpublications.org]

- 3. e-century.us [e-century.us]

- 4. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

The In Vivo Pharmacodynamics of LY2510924: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2510924 is a potent and selective peptide antagonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), this compound disrupts a key signaling pathway implicated in tumor growth, progression, invasion, angiogenesis, and metastasis.[1][2][3][4] CXCR4 is overexpressed in a wide variety of human cancers, and its expression level often correlates with a poorer prognosis.[5][6] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the SDF-1/CXCR4 Axis

This compound exerts its effects by competitively binding to CXCR4, thereby preventing the binding of SDF-1.[1][2][4] This action blocks the downstream signaling cascades that are normally initiated by SDF-1/CXCR4 engagement.[1][3][5] In preclinical studies, this compound has been shown to inhibit SDF-1-induced phosphorylation of Akt and ERK in a concentration-dependent manner.[5][7] Furthermore, it has demonstrated the ability to inhibit SDF-1-mediated cell migration and GTP binding, confirming its role as a functional antagonist with no apparent agonist activity.[5][7]

In Vivo Pharmacodynamic Effects in Humans

A Phase I clinical trial in patients with advanced cancer provided significant insights into the in vivo pharmacodynamics of this compound.[1][8] The study demonstrated clear evidence of target engagement through the dose-dependent mobilization of hematopoietic stem cells and changes in leukocyte counts.[1]

Biomarker Modulation: CD34+ Cell Mobilization

A hallmark pharmacodynamic effect of CXCR4 antagonism is the mobilization of CD34+ hematopoietic stem cells from the bone marrow into the peripheral blood.[1][6] this compound demonstrated a dose-dependent increase in peripheral blood CD34+ cell counts, with up to an 18-fold increase observed.[1][6][8][9] This effect appeared to plateau at doses of 10 mg and above.[6]

| Dose Level (mg/day) | Mean Fold Increase in CD34+ Cells from Baseline |

| 1 | Apparent Dose-Response Relationship |

| 2.5 | Demonstrated CD34+ cell mobilization |

| 5 | Apparent Dose-Response Relationship |

| 10 | Apparent Dose-Response Relationship, near maximal response |

| 20 | Little additional response compared to 10 mg |

| 30 | Little additional response compared to 10 mg |

| Data synthesized from a Phase I clinical trial.[1][6] |

Receptor Occupancy

A validated phycoerythrin (PE)-based assay was used to measure CXCR4 receptor occupancy (RO) in whole blood samples.[1] The results showed that this compound achieved high and sustained receptor occupancy at the doses tested.

| Dose Level (mg/day) | Median Receptor Occupancy (0.5 to 24 hours post-dose) |

| 2.5 | 96.9% - 100% |

| 20 | 96.9% - 100% |

| 30 | 96.9% - 100% |

| Data from a Phase I clinical trial.[1][6][9] |

Preclinical In Vivo Pharmacodynamics

Preclinical studies in various animal models have demonstrated the anti-tumor efficacy of this compound. These studies have been crucial in establishing the rationale for its clinical development.

Antitumor Activity in Xenograft Models

This compound has shown dose-dependent inhibition of tumor growth in a multitude of human cancer xenograft models, including non-Hodgkin lymphoma, renal cell carcinoma, non-small cell lung cancer, and colon cancer.[5][7] In a breast cancer metastasis model (MDA-MB-231), this compound was found to inhibit tumor metastasis by blocking the migration and homing of tumor cells to the lung, as well as by inhibiting cell proliferation after homing.[7]

| Cancer Type | Xenograft Model | Outcome |

| Non-Hodgkin Lymphoma | Namalwa cells | Dose-dependent inhibition of tumor growth |

| Renal Cell Carcinoma | A-498 cells | Efficacy in tumor growth inhibition |

| Non-Small Cell Lung Cancer | A549 cells | Efficacy in tumor growth inhibition |

| Colon Cancer | HCT116 cells | Efficacy in tumor growth inhibition |

| Breast Cancer (Metastasis) | MDA-MB-231 cells | Inhibition of tumor metastasis |

| Data from preclinical in vivo studies.[5][7] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of pharmacodynamic studies. The following sections outline the key experimental protocols used to evaluate this compound.

Phase I Clinical Trial Protocol

The first-in-human Phase I study of this compound was a multicenter, nonrandomized, open-label trial in patients with advanced cancer.[1] The study consisted of a dose-escalation phase (Part A) followed by a dose-confirmation phase (Part B).[1]

-

Drug Administration: this compound was administered as a daily subcutaneous injection over a 28-day cycle.[1]

-

Pharmacodynamic Analyses: Assessments included CXCR4 receptor occupancy, absolute neutrophil count, absolute lymphocyte count, and peripheral blood CD34+ cell counts.[1]

-

Receptor Occupancy Assay: A validated assay using phycoerythrin (PE) was employed to measure CXCR4 receptor occupancy on leukocytes.[1]

In Vitro Signaling and Migration Assays

-

Western Blot Analysis for p-ERK and p-Akt: HeLa or Namalwa cells were treated with SDF-1 in the presence or absence of varying concentrations of this compound.[5] Cell lysates were then subjected to Western blotting to detect phosphorylated ERK and Akt.[5]

-

Cell Migration (Chemotaxis) Assay: The ability of this compound to inhibit SDF-1-induced migration of U937 cells, which endogenously express CXCR4, was assessed using a chemotaxis assay.[5]

-

GTPγS35 Binding Assay: This assay was performed using membranes from CCRF-CEM cells to determine the ability of this compound to inhibit SDF-1-induced G-protein activation.[5]

In Vivo Tumor Xenograft Studies

-

Animal Models: Human tumor xenograft models were established in immunocompromised mice.[5]

-

Cell Lines: Various human cancer cell lines with functional CXCR4 expression were used, including Namalwa (non-Hodgkin lymphoma), A-498 (renal cell carcinoma), A549 (lung cancer), and HCT116 (colon cancer).[5][7]

-

Treatment: Once tumors were established, animals were treated with this compound or a vehicle control.

-

Efficacy Endpoint: Tumor growth inhibition was the primary measure of efficacy.[5][7]

Conclusion

The in vivo pharmacodynamic profile of this compound is characterized by potent and sustained antagonism of the CXCR4 receptor. This is evidenced by high levels of receptor occupancy and robust, dose-dependent mobilization of CD34+ cells in human subjects. Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and metastasis in a variety of cancer models. The data summarized in this guide underscore the significant therapeutic potential of targeting the SDF-1/CXCR4 axis with this compound and provide a solid foundation for its continued clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I trial of this compound, a CXCR4 peptide antagonist, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of LY2510924 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2510924 is a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor, and its ligand CXCL12 (also known as SDF-1), play a critical role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on cancer cell proliferation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to the CXCL12/CXCR4 Axis in Cancer

The CXCL12/CXCR4 signaling axis is a key pathway in cancer biology.[3] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates multiple downstream signaling cascades.[4][5] This activation promotes cancer cell proliferation and survival.[1] Many types of cancer cells overexpress CXCR4, which is often associated with poor prognosis and metastasis.[1][6] The tumor microenvironment, which is rich in CXCL12, can stimulate the growth and survival of these CXCR4-positive cancer cells.[4][7] Therefore, targeting the CXCL12/CXCR4 axis with antagonists like this compound represents a promising therapeutic strategy.[3]

This compound: A CXCR4 Antagonist

This compound is a cyclic peptide that acts as a potent and selective antagonist of CXCR4.[8][9] It competitively binds to CXCR4, thereby preventing the binding of CXCL12 and inhibiting the subsequent activation of downstream signaling pathways.[1][9] This blockade of CXCR4 signaling leads to a reduction in cancer cell proliferation and migration.[9] Preclinical studies have demonstrated the antitumor effects of this compound in various cancer models, including non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer.[8]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/System | IC50 Value | Reference |

| SDF-1 Binding to CXCR4 | - | 0.079 nmol/L | [8] |

| SDF-1-induced GTP Binding | - | Kb value of 0.38 nmol/L | [8] |

| SDF-1-induced Cell Migration | Human lymphoma U937 cells | 0.26 nmol/L | [8] |

| SDF-1-stimulated Phospho-ERK | Namalwa cells | 1.4 nmol/L | [6] |

| SDF-1-stimulated Phospho-Akt | Namalwa cells | 1.2 nmol/L | [6] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Effect | Reference |

| Non-Hodgkin Lymphoma Xenograft | Dose-dependent inhibition of tumor growth | [8] |

| Renal Cell Carcinoma Xenograft | Dose-dependent inhibition of tumor growth | [8] |

| Lung Cancer Xenograft | Dose-dependent inhibition of tumor growth | [8] |

| Colon Cancer Xenograft | Dose-dependent inhibition of tumor growth | [8] |

| Breast Cancer Metastatic Model (MDA-MB-231) | Inhibition of tumor metastasis and cell proliferation | [8] |

Key Signaling Pathways Affected by this compound

This compound exerts its anti-proliferative effects by inhibiting the downstream signaling pathways activated by the CXCL12/CXCR4 axis. The primary pathways implicated are the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell survival and proliferation.[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound.

Cell Lines and Culture

-

Cell Lines: Human lymphoma (U937, Namalwa), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines expressing endogenous CXCR4 are commonly used.[6][8][10]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6]

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the phosphorylation status of key signaling proteins like ERK and Akt.

Cell Migration (Chemotaxis) Assay

This assay quantifies the ability of this compound to inhibit cancer cell migration towards a CXCL12 gradient.

-

Apparatus: A Boyden chamber or similar transwell system with a porous membrane is used.

-

Procedure:

-

The lower chamber is filled with media containing CXCL12.

-

Cancer cells, pre-treated with varying concentrations of this compound, are seeded into the upper chamber.

-

The chamber is incubated to allow for cell migration through the membrane.

-

Non-migrated cells are removed from the top of the membrane.

-

Migrated cells on the bottom of the membrane are fixed, stained, and counted.

-

-

Data Analysis: The number of migrated cells in the this compound-treated groups is compared to the vehicle-treated control to determine the IC50 for migration inhibition.

In Vivo Xenograft Models

These models are used to evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Procedure:

-

Endpoints: Tumor volume, tumor weight, and overall survival are common endpoints. For metastasis models, the number and size of metastatic lesions in distant organs are quantified.[8]

Clinical Significance and Future Directions

Phase I clinical trials have shown that this compound has a tolerable safety profile in patients with advanced cancer.[1] The maximum tolerated dose was determined to be 20 mg/day, with fatigue and injection-site reactions being the most common side effects.[1][11] While the best response observed in the phase I trial was stable disease in 20% of patients, the potent preclinical activity of this compound suggests its potential in combination therapies.[1][11] Future research will likely focus on combining this compound with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.[6] The mobilization of hematopoietic stem cells by this compound also presents opportunities for its use in stem cell transplantation.[1]

Conclusion

This compound is a promising CXCR4 antagonist that effectively inhibits cancer cell proliferation by blocking the CXCL12/CXCR4 signaling axis. Its well-characterized mechanism of action, supported by robust preclinical data, makes it an attractive candidate for further clinical development, particularly in combination with other cancer therapies. This guide provides a foundational understanding of this compound's impact on cancer cell proliferation, offering valuable insights for the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. A phase I trial of this compound, a CXCR4 peptide antagonist, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY2510924 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LY2510924, a potent and selective CXCR4 antagonist, in preclinical xenograft mouse models. The protocols and data presented herein are synthesized from published research to facilitate the design and execution of in vivo studies evaluating the anti-tumor efficacy of this compound.

Introduction and Mechanism of Action

This compound is a cyclic peptide that acts as a competitive antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] The primary ligand for CXCR4 is stromal cell-derived factor-1 (SDF-1, also known as CXCL12). The SDF-1/CXCR4 signaling axis is a critical pathway involved in various physiological processes, which is frequently hijacked by cancer cells to promote tumorigenesis.[1][2][4]

Activation of CXCR4 by SDF-1 initiates downstream signaling cascades, including the phosphorylation of ERK1/2 and Akt, which are crucial for cell proliferation, survival, migration, and angiogenesis.[1][5] this compound effectively blocks the binding of SDF-1 to CXCR4, thereby inhibiting these pro-tumorigenic signals without demonstrating any agonist activity itself.[1][2]

Furthermore, there is significant crosstalk between the Transforming Growth Factor-β (TGF-β) and SDF-1/CXCR4 signaling pathways. TGF-β, a cytokine often abundant in the tumor microenvironment, has been shown to upregulate the expression of CXCR4 on cancer and stromal cells.[5][6][7] This upregulation can sensitize tumor cells to SDF-1, enhancing their metastatic potential. Therefore, by blocking the CXCR4 receptor, this compound can disrupt a key node in a network of pro-cancer signaling that is amplified by TGF-β.

Caption: General workflow for a xenograft study.

Detailed Procedure

-

Cell Culture and Preparation:

-

Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained.

-

On the day of implantation, harvest cells using trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Resuspend the cells in sterile, cold PBS at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL). For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring and Randomization:

-

Allow tumors to establish and grow. Monitor the health of the animals daily.

-

Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is typical).

-

-

Drug Preparation and Administration:

-

Prepare this compound in the chosen vehicle (e.g., sterile PBS) at the desired concentration.

-

Administer this compound via subcutaneous injection at the specified dose and schedule (e.g., 2 mg/kg daily). [8]The control group should receive an equivalent volume of the vehicle.

-

-

Efficacy Evaluation and Endpoint:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.

-

The study should be terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1000-2000 mm³), or after a fixed duration.

-

At the end of the study, euthanize the mice according to IACUC guidelines. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot for pharmacodynamic markers like p-ERK or p-Akt).

-

Concluding Remarks

This compound is a promising CXCR4 antagonist with demonstrated preclinical efficacy in a range of cancer xenograft models. [1][5][8]Its mechanism of action, which involves the disruption of the SDF-1/CXCR4 axis and its interplay with the TGF-β pathway, makes it a compelling candidate for further investigation. The protocols provided here offer a framework for conducting robust in vivo studies to explore its therapeutic potential. Researchers should adapt these guidelines to their specific cell models and research questions, always ensuring compliance with institutional animal welfare regulations.

References

- 1. Autocrine TGF-β and stromal cell-derived factor-1 (SDF-1) signaling drives the evolution of tumor-promoting mammary stromal myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of the SDF-1/CXCR4 signaling pathway in the normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for LY2510924 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical use of LY2510924, a potent and selective cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the therapeutic potential of this compound.

Introduction